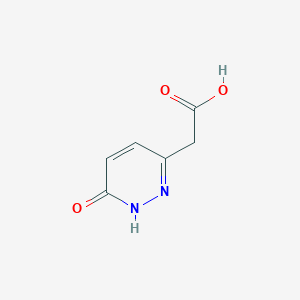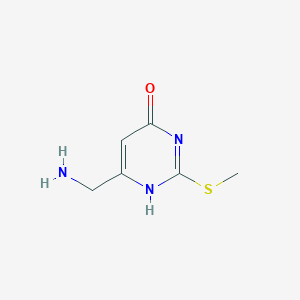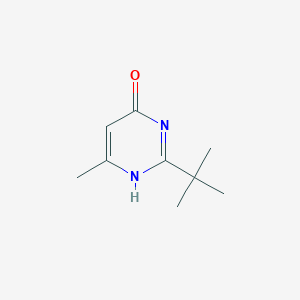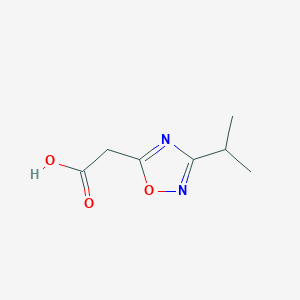
2,6-Dimethylpyridine-3,4-dicarboxylic acid
描述
2,6-Dimethylpyridine-3,4-dicarboxylic acid is an organic compound belonging to the pyridine family It is characterized by the presence of two methyl groups at the 2 and 6 positions and two carboxylic acid groups at the 3 and 4 positions on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylpyridine-3,4-dicarboxylic acid typically involves the oxidation of 2,6-dimethylpyridine derivatives. One common method includes the use of oxidizing agents such as methanesulfonic acid, sodium nitrite, and wet silicon dioxide. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods ensures the compound can be produced in sufficient quantities for various applications.
化学反应分析
Types of Reactions
2,6-Dimethylpyridine-3,4-dicarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various derivatives.
Reduction: Reduction reactions can modify the carboxylic acid groups to alcohols or other functional groups.
Substitution: The methyl groups and carboxylic acid groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like methanesulfonic acid and sodium nitrite, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, alcohols, and other functionalized compounds. These products can have significant applications in different fields.
科学研究应用
2,6-Dimethylpyridine-3,4-dicarboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and coordination polymers.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
作用机制
The mechanism of action of 2,6-Dimethylpyridine-3,4-dicarboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and interactions. These interactions can affect enzyme activity, molecular recognition, and other biochemical processes.
相似化合物的比较
Similar Compounds
2,6-Dimethylpyridine-3,5-dicarboxylic acid: Similar in structure but with carboxylic acid groups at the 3 and 5 positions.
2,6-Dimethylpyridine-4-carboxylic acid: Contains a single carboxylic acid group at the 4 position.
2,6-Dimethylpyridine: Lacks carboxylic acid groups, making it less reactive in certain chemical reactions.
Uniqueness
2,6-Dimethylpyridine-3,4-dicarboxylic acid is unique due to the specific positioning of its functional groups, which allows for distinct reactivity and applications compared to its analogs. The presence of both methyl and carboxylic acid groups provides a versatile platform for chemical modifications and interactions.
属性
IUPAC Name |
2,6-dimethylpyridine-3,4-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-4-3-6(8(11)12)7(9(13)14)5(2)10-4/h3H,1-2H3,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSUEYTYYZRPGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801266415 | |
| Record name | 2,6-Dimethyl-3,4-pyridinedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801266415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13602-84-1 | |
| Record name | 2,6-Dimethyl-3,4-pyridinedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13602-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethyl-3,4-pyridinedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801266415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(Carboxymethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-4-ium chloride](/img/structure/B7841175.png)

![(2Z)-2-[[4-(diethylamino)phenyl]methylidene]-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3-one](/img/structure/B7841206.png)
![8-[(Dimethylamino)methyl]-7-hydroxy-3-pyridin-2-ylchromen-2-one](/img/structure/B7841214.png)
![(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-7-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-6-hydroxy-1-benzofuran-3-one](/img/structure/B7841219.png)
![3-Benzyl-7-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,2-benzoxazol-6-ol](/img/structure/B7841220.png)
![ethyl 4-[[(2E)-6-hydroxy-4-methyl-2-[(1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-7-yl]methyl]piperazine-1-carboxylate](/img/structure/B7841227.png)




![6-Oxobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7841273.png)

